(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
CAS No.: 923505-66-2
Cat. No.: VC8321517
Molecular Formula: C23H21N3OS2
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923505-66-2 |
|---|---|
| Molecular Formula | C23H21N3OS2 |
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | [4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
| Standard InChI | InChI=1S/C23H21N3OS2/c1-28-19-10-5-11-20-21(19)24-23(29-20)26-14-12-25(13-15-26)22(27)18-9-4-7-16-6-2-3-8-17(16)18/h2-11H,12-15H2,1H3 |
| Standard InChI Key | SMJYGLZDANPOGW-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Introduction
The compound (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule featuring a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a naphthalen-1-yl group through a methanone structure. This unique arrangement of functional groups suggests potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions. A common approach includes:
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Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
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Introduction of the Piperazine Ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions to form the piperazinyl benzothiazole derivative.
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Attachment of the Naphthalen-1-yl Group: Finally, the naphthalen-1-yl group is introduced through a condensation reaction, often using naphthalene-1-carbonyl chloride as the starting material.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
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Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
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Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
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Substitution: The naphthalen-1-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Biological Activity and Potential Applications
Compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of both electron-donating and electron-withdrawing functionalities in (4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone suggests potential interactions within biological systems, enhancing its pharmacological profile.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as (2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone and 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol. These compounds share structural similarities but differ in their attached functional groups, influencing their biological activities and applications.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone | Contains a dimethylthiazol-5-yl group | Potential biological activities |
| 2-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)phenol | Features a phenol group | Antimicrobial and antifungal properties |
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